molecular formula C22H23N3O2 B14942197 7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carbonitrile

7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B14942197
M. Wt: 361.4 g/mol
InChI Key: DTHUYRBSWZIJGD-UHFFFAOYSA-N
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Description

7-(DIETHYLAMINO)-4-[4-(DIMETHYLAMINO)PHENYL]-2-OXO-2H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the family of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of diethylamino and dimethylamino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIETHYLAMINO)-4-[4-(DIMETHYLAMINO)PHENYL]-2-OXO-2H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-(DIMETHYLAMINO)BENZALDEHYDE with 4-DIETHYLAMINO-2-HYDROXYBENZOIC ACID in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to cyclization and cyanation reactions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(DIETHYLAMINO)-4-[4-(DIMETHYLAMINO)PHENYL]-2-OXO-2H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted coumarins.

Scientific Research Applications

7-(DIETHYLAMINO)-4-[4-(DIMETHYLAMINO)PHENYL]-2-OXO-2H-CHROMEN-3-YL CYANIDE has several scientific research applications, including:

    Chemistry: Used as a fluorescent probe in analytical chemistry.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-(DIETHYLAMINO)-4-[4-(DIMETHYLAMINO)PHENYL]-2-OXO-2H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. In medicinal applications, it may inhibit the growth of cancer cells by interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-HYDROXY-4-METHYLCOUMARIN: Known for its fluorescent properties.

    4-METHYLUMBELLIFERONE: Used in the study of hyaluronan synthesis.

    WARFARIN: A well-known anticoagulant.

Uniqueness

7-(DIETHYLAMINO)-4-[4-(DIMETHYLAMINO)PHENYL]-2-OXO-2H-CHROMEN-3-YL CYANIDE is unique due to its dual amino group substitution, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C22H23N3O2/c1-5-25(6-2)17-11-12-18-20(13-17)27-22(26)19(14-23)21(18)15-7-9-16(10-8-15)24(3)4/h7-13H,5-6H2,1-4H3

InChI Key

DTHUYRBSWZIJGD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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